8-Hydroxy-delta(9)-tetrahydrocannabinol

Cannabinoid Metabolism CYP450 Enzymology Hepatic Clearance

Procure the CYP3A4‑specific, pharmacologically inactive Δ9‑THC metabolite 8‑Hydroxy‑Δ9‑THC for unambiguous forensic isomer confirmation and metabolic pathway analysis. Unlike the active 11‑hydroxy‑Δ9‑THC, 8‑OH‑Δ9‑THC is devoid of adenylate cyclase inhibition and in vivo cannabimimetic effects, making it the only valid reference standard for detoxification studies, CYP3A4 phenotyping, and LC‑MS/MS‑based discrimination of legal hemp‑derived Δ8‑THC from illicit Δ9‑THC consumption. Available as a DEA‑exempt preparation; prices vary by quantity and formulation.

Molecular Formula C21H30O3
Molecular Weight 330.5 g/mol
CAS No. 34984-78-6
Cat. No. B1208804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydroxy-delta(9)-tetrahydrocannabinol
CAS34984-78-6
Synonyms(6aalpha,8alpha,10abeta)-isomer of 8-hydroxy-delta(9)-tetrahydrocannabinol
(6aR-(6aalpha,8beta,10abeta))-isomer of 8-hydroxy-delta(9)-tetrahydrocannabinol
8 alpha-hydroxy-delta (9)-THC
8 beta-hydroxy-delta (9)-THC
8 beta-hydroxy-delta(9)-tetrahyrocannabinol
8-hydroxy-delta(9)-tetrahydrocannabinol
8-OHTHC
Molecular FormulaC21H30O3
Molecular Weight330.5 g/mol
Structural Identifiers
SMILESCCCCCC1=CC(=C2C3C=C(C(CC3C(OC2=C1)(C)C)O)C)O
InChIInChI=1S/C21H30O3/c1-5-6-7-8-14-10-18(23)20-15-9-13(2)17(22)12-16(15)21(3,4)24-19(20)11-14/h9-11,15-17,22-23H,5-8,12H2,1-4H3/t15-,16-,17-/m1/s1
InChIKeyINKUWBOHCFHXTJ-BRWVUGGUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Hydroxy-delta(9)-tetrahydrocannabinol (8-OH-Δ9-THC, CAS 34984-78-6): Pharmacologically Inactive Metabolite Standard for Cannabinoid Research


8-Hydroxy-delta(9)-tetrahydrocannabinol (8-OH-Δ9-THC, CAS 34984-78-6) is a primary oxidative metabolite of Δ9-tetrahydrocannabinol (Δ9-THC), the main psychoactive constituent of Cannabis sativa. It is formed predominantly via CYP3A4-mediated hydroxylation at the C8 position [1] and exists as two stereoisomers: 8α-hydroxy-Δ9-THC and 8β-hydroxy-Δ9-THC [2]. Unlike its 11-hydroxylated counterpart, 8-OH-Δ9-THC is characterized by a near-total loss of pharmacological activity at cannabinoid receptors [1][3], making it a critical analytical reference standard for metabolism and detoxification studies rather than a functional probe.

Why 8-Hydroxy-delta(9)-tetrahydrocannabinol (CAS 34984-78-6) Cannot Be Substituted with Other THC Metabolites in Analytical and Mechanistic Studies


Generic substitution with other hydroxylated Δ9-THC metabolites, such as 11-hydroxy-Δ9-THC, is scientifically invalid due to profound differences in enzymatic formation pathways and resulting pharmacological activity profiles. Specifically, 8-hydroxylation is mediated primarily by CYP3A4, whereas 11-hydroxylation is catalyzed by CYP2C9 [1]. Critically, 8-OH-Δ9-THC is devoid of adenylate cyclase inhibitory activity and fails to produce canonical cannabinoid tetrad effects in vivo, in stark contrast to the high potency of 11-hydroxy-Δ9-THC [2][3]. Furthermore, stereochemical variation at the 8-position yields functionally distinct isomers (8α vs. 8β) [4]. Substituting this compound with an active metabolite would confound assay interpretation, particularly in studies aimed at distinguishing active from inactive metabolic pathways.

Quantitative Differential Evidence for 8-Hydroxy-delta(9)-tetrahydrocannabinol: Head-to-Head Metabolic and Functional Comparisons


Enzymatic Formation Rate: 8β-Hydroxylation of Δ9-THC by CYP3A4 Compared to 11-Hydroxylation by CYP2C9

The 8β-hydroxylation of Δ9-THC is exclusively catalyzed by CYP3A4, whereas the 11-hydroxylation (yielding the active metabolite) is primarily catalyzed by CYP2C9 [1]. Expressed in human B lymphoblastoid microsomes, CYP3A4-mediated 8β-hydroxylation proceeds at a rate of 6.10 nmol/min/nmol CYP, while CYP2C9-mediated 11-hydroxylation occurs at a rate of 19.2 nmol/min/nmol CYP [1].

Cannabinoid Metabolism CYP450 Enzymology Hepatic Clearance

Loss of Adenylate Cyclase Inhibitory Activity: 8-OH-Δ9-THC vs. 11-OH-Δ9-THC and Δ9-THC

In N18TG2 murine neuroblastoma cell assays, Δ9-THC inhibits adenylate cyclase with an IC50 of 500 nM [1]. The 11-hydroxy metabolite exhibits greater potency than the parent drug [1]. However, hydroxylation at the C8 position results in a complete loss of detectable adenylate cyclase inhibitory activity [1].

Cannabinoid Receptor Signaling Functional Selectivity In Vitro Pharmacology

In Vivo Pharmacological Activity: 8-OH-Δ9-THC Isomers vs. Δ9-THC in Mouse Tetrad Assay

In mouse behavioral assays, both 8α-OH-Δ9-THC and 8β-OH-Δ9-THC exhibited significantly attenuated activity compared to Δ9-THC across all indices (catalepsy, hypothermia, barbiturate synergism). 8-oxo-Δ9-THC demonstrated the lowest overall activity [1]. 8α-OH-Δ9-THC was less potent in catalepsy but more potent in hypothermia than 8β-OH-Δ9-THC, while both were equipotent in barbiturate synergism [1].

Behavioral Pharmacology Metabolite Profiling In Vivo Efficacy

Stereospecific Oxidation Pathways: 8β-Hydroxylation of Δ9-THC vs. 7α-Hydroxylation of Δ8-THC

Human hepatic microsomes exhibit regiospecific hydroxylation patterns depending on the THC isomer. Δ9-THC is primarily hydroxylated at the 8β-position (CYP3A4), while Δ8-THC is hydroxylated at the 7α-position [1]. The rate of 8β-hydroxylation of Δ9-THC is 6.10 nmol/min/nmol CYP, which is comparable to the 7α-hydroxylation rate of Δ8-THC (5.34 nmol/min/nmol CYP) [1].

Metabolic Engineering CYP Enzyme Specificity Isomer Differentiation

CB1 and CB2 Receptor Partial Agonism with Non-Selective Binding Profile

8-Hydroxy-THC acts as a partial agonist at both CB1 and CB2 cannabinoid receptors, similar to Δ9-THC . However, it exhibits a non-selective binding profile . In competitive binding assays using [³H]-CP55,940, Δ8-THC shows approximately 50% lower CB1 binding affinity than Δ9-THC, while 8-OH-Δ9-THC demonstrates partial agonist activity .

Receptor Pharmacology Binding Affinity Functional Selectivity

Analytical Reference Standard Categorization and Regulatory Status

8β-hydroxy-Δ9-THC is categorized as an analytical reference standard and a phytocannabinoid metabolite . It is regulated as a Schedule I compound in the United States , underscoring the necessity of verified, certified reference materials for legal compliance.

Forensic Toxicology Reference Materials Regulatory Compliance

Optimal Research and Industrial Applications for 8-Hydroxy-delta(9)-tetrahydrocannabinol (CAS 34984-78-6) Based on Differential Evidence


Forensic Toxicology: Differentiation of Δ9-THC from Δ8-THC Ingestion via Unique Metabolite Signatures

Forensic laboratories can leverage the regiospecific hydroxylation of Δ9-THC to 8β-OH-Δ9-THC (vs. 7α-OH-Δ8-THC for Δ8-THC) to definitively identify the consumed THC isomer [1]. The quantitative enzymatic rate data (6.10 nmol/min/nmol CYP for 8β-hydroxylation vs. 5.34 nmol/min/nmol CYP for 7α-hydroxylation) supports the development of robust LC-MS/MS methods for distinguishing legal hemp-derived Δ8-THC from illicit Δ9-THC use [1].

In Vitro Metabolism and Drug-Drug Interaction (DDI) Studies

Given the exclusive CYP3A4-mediated formation of 8β-OH-Δ9-THC [1], this compound serves as a specific probe for CYP3A4 activity in cannabinoid metabolism studies. Researchers investigating DDI potential can quantify 8-OH-Δ9-THC formation as a selective marker for CYP3A4 inhibition or induction, independent of the CYP2C9-mediated 11-hydroxylation pathway that produces active metabolites [1].

Cannabinoid Receptor Signaling Mechanistic Studies

The unique combination of partial agonist activity and non-selective CB1/CB2 binding [1], coupled with a complete loss of adenylate cyclase inhibitory function , positions 8-OH-Δ9-THC as a critical tool for investigating biased signaling and functional selectivity at cannabinoid receptors. It allows researchers to decouple binding events from downstream G-protein activation.

Pharmacokinetic Modeling of Detoxification Pathways

The low in vivo potency of 8-OH-Δ9-THC isomers in mouse tetrad assays [1] validates the hypothesis that 8-hydroxylation is a detoxification route for Δ9-THC. Pharmacokinetic modelers can use the quantitative enzymatic formation rate of 8β-OH-Δ9-THC (6.10 nmol/min/nmol CYP) and its known inactivity [1] to accurately parameterize clearance models and predict systemic exposure to active vs. inactive metabolites.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Hydroxy-delta(9)-tetrahydrocannabinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.